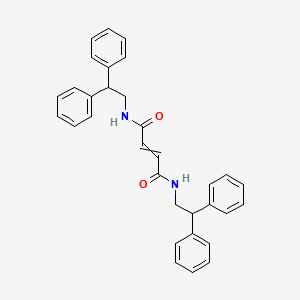
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two diphenylethyl groups attached to a but-2-enediamide backbone, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide typically involves the reaction of 2,2-diphenylethan-1-amine with but-2-enedioyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the diphenylethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized amide derivatives, while reduction reactions produce reduced amide compounds. Substitution reactions result in the formation of new amide derivatives with different substituents.
Scientific Research Applications
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-Bis(3-chloro-4-methylphenyl)but-2-enediamide: This compound has similar structural features but with different substituents, leading to distinct chemical and biological properties.
N-(2,2-Diphenylethyl)-4-nitrobenzamide:
Uniqueness
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is unique due to its specific structural arrangement and the presence of diphenylethyl groups
Properties
CAS No. |
400713-63-5 |
|---|---|
Molecular Formula |
C32H30N2O2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N,N'-bis(2,2-diphenylethyl)but-2-enediamide |
InChI |
InChI=1S/C32H30N2O2/c35-31(33-23-29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)21-22-32(36)34-24-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,29-30H,23-24H2,(H,33,35)(H,34,36) |
InChI Key |
JZDHIJGPAFVVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C=CC(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


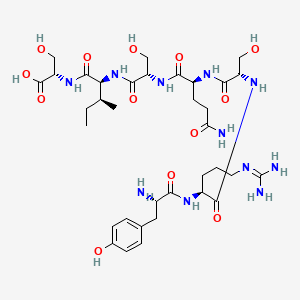
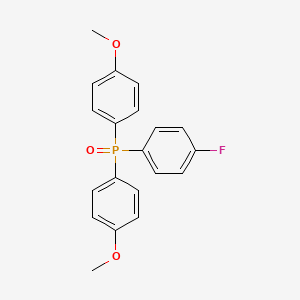
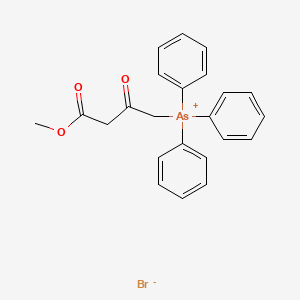
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
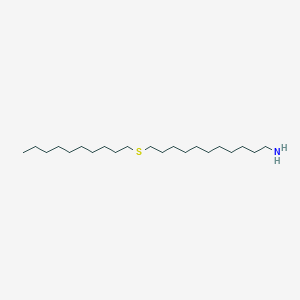
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
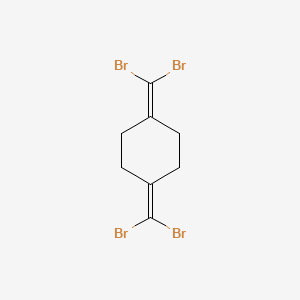
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
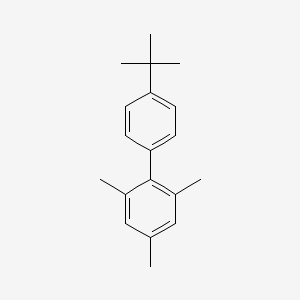
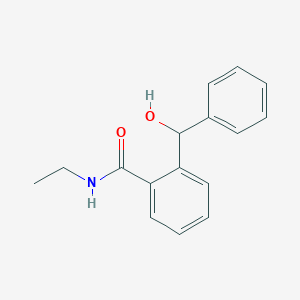
ethanenitrile](/img/structure/B14237737.png)
